
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is an organosilicon compound with the molecular formula C14H30Si2 It is characterized by the presence of two trimethylsilyl groups attached to a 2,6-octadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] typically involves the hydrosilylation of 2,6-octadiene with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the double bonds in the octadiene backbone to single bonds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a component in biocompatible materials. Its ability to form stable bonds with organic molecules makes it a valuable tool in the design of new therapeutic agents.
Industry
Industrially, Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its properties contribute to the durability and performance of these materials in various applications.
Mecanismo De Acción
The mechanism of action of Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] involves its ability to form stable covalent bonds with other molecules. The trimethylsilyl groups can interact with various functional groups, facilitating the formation of new chemical bonds. This interaction is crucial in its applications in materials science and organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, 1,7-octadiene-1,8-diylbis[trimethyl-]
- Silane, 1,1’-[1,7-octadiene-1,8-diyl]bis[1,1,1-trimethyl-]
Uniqueness
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is unique due to the specific positioning of the trimethylsilyl groups on the 2,6-octadiene backbone. This structural feature imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
3528-13-0 |
|---|---|
Fórmula molecular |
C14H30Si2 |
Peso molecular |
254.56 g/mol |
Nombre IUPAC |
trimethyl(8-trimethylsilylocta-2,6-dienyl)silane |
InChI |
InChI=1S/C14H30Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h9-12H,7-8,13-14H2,1-6H3 |
Clave InChI |
UUPPIVRNYFRPLG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC=CCCC=CC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
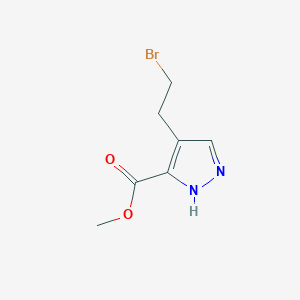
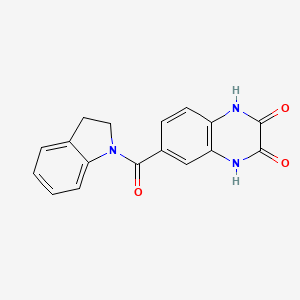
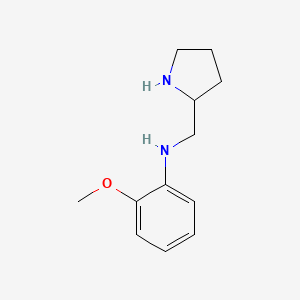

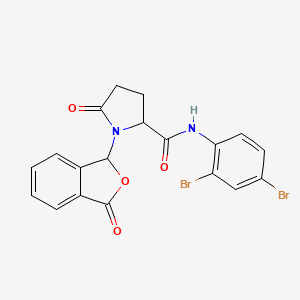
![2-(2-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B14143061.png)

![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)
![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)
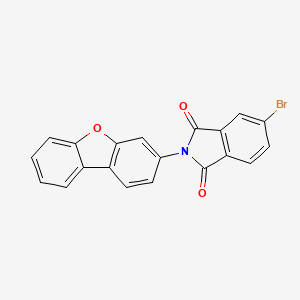
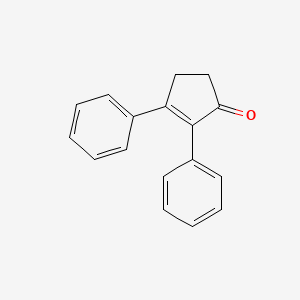
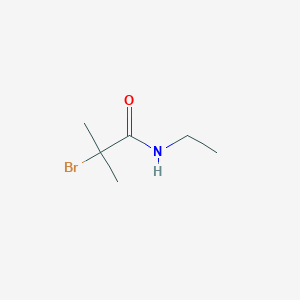
methanone](/img/structure/B14143115.png)
